molecular formula C22H23N3O6S B7681007 [2-[N-(2-cyanoethyl)anilino]-2-oxoethyl] 4-morpholin-4-ylsulfonylbenzoate

[2-[N-(2-cyanoethyl)anilino]-2-oxoethyl] 4-morpholin-4-ylsulfonylbenzoate

Cat. No.: B7681007
M. Wt: 457.5 g/mol
InChI Key: GZLVSOKXXNTLKR-UHFFFAOYSA-N
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Description

[2-[N-(2-cyanoethyl)anilino]-2-oxoethyl] 4-morpholin-4-ylsulfonylbenzoate, commonly known as CMMSB, is a synthetic compound that has been extensively studied for its various biological activities. CMMSB belongs to the class of sulfonylbenzoates and has been found to exhibit a wide range of activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of CMMSB is not fully understood. However, it has been proposed that CMMSB exerts its antimicrobial activity by inhibiting bacterial cell wall synthesis. It has also been suggested that CMMSB exhibits its anticancer activity by inducing apoptosis and inhibiting cell proliferation. The anti-inflammatory activity of CMMSB may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
CMMSB has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacterial and fungal cells by disrupting their cell wall synthesis. CMMSB has also been found to induce apoptosis and inhibit cell proliferation in cancer cells. Additionally, CMMSB has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

CMMSB has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. CMMSB has also been extensively studied for its various biological activities, making it a well-characterized compound. However, there are some limitations to using CMMSB in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for the study of CMMSB. One potential direction is to further investigate its mechanism of action to better understand how it exerts its various biological activities. Additionally, CMMSB could be further optimized to improve its efficacy and reduce its toxicity. Further studies could also investigate the potential use of CMMSB as a therapeutic agent for various diseases, including cancer and inflammatory diseases.
Conclusion:
In conclusion, CMMSB is a synthetic compound that has been extensively studied for its various biological activities. It exhibits potent antimicrobial, anticancer, and anti-inflammatory properties. The synthesis of CMMSB has been optimized to achieve a high yield and purity. While its mechanism of action is not fully understood, CMMSB has been shown to inhibit bacterial and fungal cell wall synthesis, induce apoptosis and inhibit cell proliferation in cancer cells, and reduce the production of pro-inflammatory cytokines. Further studies are needed to better understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of CMMSB involves the reaction of 4-morpholin-4-ylsulfonylbenzoic acid with 2-chloroethyl isocyanate, followed by the reaction with 2-amino-N-(2-cyanoethyl)aniline. The final product is obtained after purification using column chromatography. The synthesis of CMMSB has been optimized to achieve a high yield and purity.

Scientific Research Applications

CMMSB has been extensively studied for its various biological activities. It has been found to exhibit potent antimicrobial activity against a wide range of bacteria and fungi. CMMSB has also been found to have anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, CMMSB has been shown to have anti-inflammatory activity, making it a potential therapeutic agent for inflammatory diseases.

Properties

IUPAC Name

[2-[N-(2-cyanoethyl)anilino]-2-oxoethyl] 4-morpholin-4-ylsulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O6S/c23-11-4-12-25(19-5-2-1-3-6-19)21(26)17-31-22(27)18-7-9-20(10-8-18)32(28,29)24-13-15-30-16-14-24/h1-3,5-10H,4,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZLVSOKXXNTLKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)OCC(=O)N(CCC#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901332843
Record name [2-[N-(2-cyanoethyl)anilino]-2-oxoethyl] 4-morpholin-4-ylsulfonylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901332843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85268151
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

565172-72-7
Record name [2-[N-(2-cyanoethyl)anilino]-2-oxoethyl] 4-morpholin-4-ylsulfonylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901332843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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